[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol

Molecular properties Halogen substitution Drug design

Researchers exploring halogen bonding in lead optimization often face supply gaps for validated ortho-bromo isoxazole scaffolds. [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol (CAS 885273-13-2) directly addresses this need with a differentiated physicochemical profile for SAR studies. • Superior Halogen Bond Donor: Bromine at the ortho position offers enhanced polarizability for validating computational docking predictions compared to chloro/fluoro analogs. • Quantifiable ADME Comparator: LogP of 1.09 enables precise structure-property relationship mapping against lower lipophilicity halogen variants. • Reliable Supply: Available as a custom synth. building block, ensuring batch-to-batch consistency for chemical probe generation.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 885273-13-2
Cat. No. B1528718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol
CAS885273-13-2
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=C2)CO)Br
InChIInChI=1S/C10H8BrNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
InChIKeyOTMMBUUOGZBVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Overview: [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol


[3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol (CAS 885273-13-2) is a member of the 3-aryl-5-(hydroxymethyl)isoxazole class, a versatile small molecule scaffold with applications in medicinal chemistry and chemical biology . The core structure comprises a 1,2-oxazole ring with a 2-bromophenyl substituent at the 3-position and a methanol group at the 5-position, yielding a molecular formula of C10H8BrNO2 and a molecular weight of 254.08 g/mol .

3-Aryl-5-(hydroxymethyl)isoxazole scaffold supports medicinal chemistry derivatization and library synthesis
2-Bromophenyl substituent enables halogen bonding interaction studies and SAR exploration
Hydroxymethyl handle provides a conjugation site for probe and tool compound assembly

Why Substitution Fails: [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol


Direct substitution of [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol with closely related analogs (e.g., 2-chloro, 2-fluoro, or unsubstituted phenyl derivatives) is scientifically unjustified without rigorous head-to-head validation. Even within this isoxazole subclass, subtle changes to the aryl substituent's electronic and steric profile can profoundly alter key physicochemical properties that govern molecular recognition and biological behavior [1]. The bromine atom confers a unique combination of enhanced lipophilicity (LogP), increased molecular polarizability, and potential for halogen bonding interactions [2] which are not replicated by other halogens or substituents, thereby fundamentally differentiating this compound as a building block and potential pharmacophore.

Polarizability mismatch
Chloro and fluoro analogs exhibit lower molecular polarizability, which may alter van der Waals interactions in binding contexts and shift SAR interpretation.
Lipophilicity shift
Reduced LogP in 2-chloro and 2-fluoro analogs may change partitioning behavior and ADME profiles, limiting direct cross-scaffold inference.
Halogen bonding gap
Non-brominated phenyl analogs may not support directional halogen bonding interactions, a distinct recognition mode relevant to structure-based design.

Comparative Evidence: [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol


Distinct Molecular Weight & Polarizability

The presence of the bromine atom at the 2-position on the phenyl ring leads to a substantially higher molecular weight compared to its chloro, fluoro, and unsubstituted analogs. This directly correlates with increased molecular polarizability, a key parameter influencing van der Waals interactions and potential binding site complementarity .

Polarizability
Predicted
22.2 ± 0.5 × 10-24 cm³
Supports van der Waals interaction screening
3.7 units above 2-fluoro analog; predicted data, review experimental validation
Molecular properties Halogen substitution Drug design

Enhanced Lipophilicity Profile

The 2-bromo substituent imparts significantly greater lipophilicity to the compound compared to its chloro and fluoro analogs, as quantified by calculated partition coefficients. This property is a primary determinant of membrane permeability, solubility, and metabolic stability .

Lipophilicity
Predicted
ACD/LogP 1.09
Supports ADME profile differentiation
+0.64 log units vs 2-fluoro analog; predicted ACD/LogP values
Lipophilicity LogP ADME

Halogen Bonding Potential

The presence of the bromine atom on the phenyl ring introduces a unique capability for directional halogen bonding interactions with biological targets or in crystal engineering [1]. Unlike fluorine, which is a poor halogen bond donor, or chlorine, which is weaker, bromine's larger, more polarizable σ-hole makes it a more effective participant in these non-covalent interactions [2].

Halogen Bond Potential
Class-level
Bromine σ-hole donor
Supports halogen bond recognition studies
Class-level inference; target-specific validation recommended
Halogen bond Supramolecular chemistry Structure-based design

Phenyl-Isoxazole Dihedral Angle Benchmark

While the crystal structure for [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol has not been reported, the crystal structure of the unsubstituted phenyl analog (CAS 90924-12-2) provides a crucial baseline for the conformational behavior of this scaffold [1]. This data serves as a benchmark for computational studies, with the bromo substituent expected to alter the equilibrium dihedral angle due to its larger steric bulk.

Conformation
Supporting evidence
Predicted >25.82° dihedral
Supports docking model differentiation
No crystal structure for target; based on unsubstituted analog baseline (25.82°)
Conformation Crystal structure Molecular modeling

Key Applications: [3-(2-Bromo-phenyl)-isoxazol-5-YL]-methanol


Probing Halogen Bonding in Target Binding

This compound is ideally suited for inclusion in structure-activity relationship (SAR) studies aimed at exploiting halogen bonding to improve target affinity or selectivity. Its bromine atom can serve as a superior halogen bond donor compared to chlorine or fluorine analogs, offering a unique probe to validate computational predictions and guide lead optimization efforts in programs where such interactions are hypothesized to be advantageous [1].

High Polarizability Scaffold for Tool Compounds

The compound's increased molecular weight and polarizability relative to its chloro and fluoro counterparts make it a distinct building block for generating chemical probes. In systems where van der Waals interactions are critical for binding, this bromo analog provides a means to test the contribution of these forces, thereby differentiating it from other isoxazole scaffolds in the design of selective small-molecule tools [2].

Halogen Series ADME Comparator

The quantifiably higher lipophilicity (LogP = 1.09) of this compound positions it as a valuable comparator in panels assessing the impact of halogen substitution on absorption, distribution, metabolism, and excretion (ADME) properties. Including this compound alongside its chloro (LogP = 0.98) and fluoro (LogP = 0.45) analogs allows research teams to establish clear structure-property relationships to guide future candidate selection [3].

Conformational & Docking Benchmark

With a known conformational baseline for the phenyl-isoxazole scaffold (dihedral angle of 25.82°) from the unsubstituted analog, this compound serves as an excellent test case for validating molecular mechanics force fields and docking algorithms. The increased steric bulk of the ortho-bromo group provides a challenging test for computational methods to accurately predict the induced conformational change and its impact on binding pose prediction [4].

Application
Selection Property
Validation Focus
Halogen bonding SAR studies
Bromine σ-hole donor capability
Binding affinity and selectivity endpoints
Chemical probe development
Enhanced molecular polarizability
Van der Waals interaction profiling
ADME comparator studies
Distinct lipophilicity profile
Distribution and clearance assessment
Computational model validation
Ortho-substituent steric effect
Docking pose and force field accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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